![molecular formula C18H23NO3 B5401417 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one](/img/structure/B5401417.png)
7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly known as LY294002 and is widely used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks).
Mechanism of Action
7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its inhibitory effect on 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one by binding to the ATP-binding site of the enzyme. This binding prevents the activation of the enzyme and the downstream signaling pathways that promote cell growth and survival. The inhibition of PI3K signaling by 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one leads to the suppression of cell proliferation and survival, induction of apoptosis, and enhancement of chemotherapy and radiotherapy efficacy.
Biochemical and Physiological Effects:
The inhibition of PI3K signaling by 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several biochemical and physiological effects. It leads to the suppression of cell proliferation and survival, induction of apoptosis, and enhancement of chemotherapy and radiotherapy efficacy. It also affects glucose metabolism, insulin signaling, and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its potency and selectivity as a PI3K inhibitor, its ability to induce apoptosis and enhance chemotherapy and radiotherapy efficacy, and its potential therapeutic applications for various diseases. The limitations of using 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its complex synthesis process, the need for expertise in organic chemistry, and its potential toxicity and off-target effects.
Future Directions
The future directions of research on 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one include the development of more potent and selective PI3K inhibitors, the investigation of its potential therapeutic applications for various diseases, the elucidation of its mechanism of action in different cellular and animal models, and the evaluation of its toxicity and pharmacokinetics in preclinical and clinical studies. Other future directions include the development of new synthetic methods for the production of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one and the exploration of its potential as a chemical probe for studying PI3K signaling pathways.
Synthesis Methods
The synthesis of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation of 4-methylumbelliferone with 1-pyrrolidinecarboxaldehyde in the presence of propylamine. The resulting product is then subjected to a series of chemical reactions, including oxidation, methylation, and cyclization, to obtain the final compound. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is widely used in scientific research as a potent and selective inhibitor of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one. 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one are a family of enzymes that play a critical role in cell signaling pathways, including cell growth, proliferation, differentiation, and survival. Dysregulation of PI3K signaling has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
The use of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one as a PI3K inhibitor has been extensively studied in various cellular and animal models. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. It has also been investigated as a potential therapeutic agent for various other diseases, including diabetes, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
7-hydroxy-8-methyl-4-propyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-6-13-10-16(20)22-18-12(2)17(21)14(9-15(13)18)11-19-7-4-5-8-19/h9-10,21H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYVBRGSZGIXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.